molecular formula C11H7NO4 B1296242 2,4-Quinolinedicarboxylic acid CAS No. 5323-57-9

2,4-Quinolinedicarboxylic acid

Cat. No. B1296242
CAS RN: 5323-57-9
M. Wt: 217.18 g/mol
InChI Key: JPGZDTDZZDLVHW-UHFFFAOYSA-N
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Description

2,4-Quinolinedicarboxylic acid is a chemical compound with the molecular formula C11H7NO4 . It is a derivative of quinoline, a class of compounds that have been used in medicinal chemistry due to their broad spectrum of bioactivity .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been the subject of various studies . For instance, one study discussed the design, synthesis, and characterization of various analogs of the quinolin-2-one nucleus . Another study mentioned the synthesis of 2′-Methoxy-8,8′-Dimethyl- [2,3′-Biquinoline]-4-Carboxylic Acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an N-heterocyclic pyridine . The average mass of the molecule is 217.178 Da, and the monoisotopic mass is 217.037506 Da .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • 2,4-Quinolinedicarboxylic acid and related quinoline derivatives have been studied for their synthesis processes and chemical properties. For instance, there's a study on the synthesis of 2,3-quinolinedicarboxylic acid starting from aniline and maleic anhydride (Maulding, 1988). This highlights the diverse synthetic routes explored for creating quinoline derivatives.

Role in Biological Systems

  • Quinoline carboxylic acids have been identified in the fractionation of acid hydrolysis products from the scleroprotein of molluscan operculum, suggesting their potential role in biological systems (Hunt, 1979).

Mechanism of Action

Quinoline-2,4-dicarboxylic Acid: A Comprehensive Review of Its Mechanism of Action

Quinoline-2,4-dicarboxylic acid, also known as 2,4-Quinolinedicarboxylic acid, is a compound with a wide range of potential applications in medicinal and synthetic organic chemistry . This article aims to provide an overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been used in the synthesis of 3d coordination polymers with selected lanthanide ions .

Mode of Action

It is known to act as a bridging or bridging-chelating building block binding two to five metal centers with seven different coordination modes arising mainly from different carboxylate group coordination types .

Biochemical Pathways

Quinoline-2,4-dicarboxylic acid is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . It acts as an NMDA receptor agonist .

Pharmacokinetics

It is known that the presence of water molecules in the structures of complexes is crucial for their stability .

Result of Action

Quinoline-2,4-dicarboxylic acid has a potent neurotoxic effect . Studies have demonstrated that it may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .

Action Environment

The action of Quinoline-2,4-dicarboxylic acid is influenced by environmental factors such as temperature. An increase in synthesis temperature results in structural transformations and the formation of more hydrated compounds . The removal of both coordinated and non-coordinated water molecules leads to the disintegration and combustion of metal–organic frameworks to the appropriate lanthanide oxides .

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling 2,4-Quinolinedicarboxylic acid . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

Quinoline and its derivatives, including 2,4-Quinolinedicarboxylic acid, have shown promising potential in medicinal chemistry research . Future research may focus on harnessing the medicinal potential of these compounds for drug development .

Biochemical Analysis

Biochemical Properties

2,4-Quinolinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the glutamate vesicular transport system, acting as an inhibitor . This interaction is crucial as it can influence the transport of neurotransmitters, thereby affecting neural communication and function. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative phosphorylation . By modulating these pathways, the compound can affect ATP production and overall cellular metabolism. Furthermore, this compound can alter gene expression, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with the glutamate vesicular transport system inhibits the transport of glutamate, a key neurotransmitter . This inhibition can lead to altered neural signaling and potential therapeutic effects in neurological disorders. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable, but its activity can degrade over time, especially under certain conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as those in the tricarboxylic acid cycle, influencing metabolic flux and metabolite levels . The compound can also affect the regulation of these pathways, leading to changes in energy production and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, enabling it to interact with specific biomolecules and exert its biochemical effects.

properties

IUPAC Name

quinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGZDTDZZDLVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277539
Record name Quinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5323-57-9
Record name 2,4-Quinolinedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Research indicates that Quinoline-2,4-dicarboxylic acid and its derivatives act as inhibitors of the vesicular glutamate transport (VGLUT) system. [, ] This system plays a crucial role in packaging the neurotransmitter glutamate into synaptic vesicles for release into synapses. [] By inhibiting VGLUT, these compounds interfere with glutamate transmission. This effect has potential therapeutic implications for conditions where excessive glutamate signaling is implicated, such as certain neurological disorders.

A: Studies highlight that structural modifications to the Quinoline-2,4-dicarboxylic acid scaffold significantly impact its inhibitory potency against VGLUT. [, ] For instance, introducing substituents like phenyl, biphenyl, and styryl groups at the 6-position of the quinoline ring system generally enhances inhibitory activity. [] These findings are crucial for designing more potent and selective VGLUT inhibitors.

A: Beyond its role in neurotransmission studies, Quinoline-2,4-dicarboxylic acid derivatives, specifically a Europium(III) complex with this compound, have been explored as luminescent additives in hybrid materials. [] These materials, incorporating the complex within a polymer matrix, exhibit interesting luminescent properties with potential applications in chemical sensing, security systems, and UV-protective coatings. []

A: Yes, molecular docking and pharmacophore modeling have been employed to investigate the binding interactions of Quinoline-2,4-dicarboxylic acid derivatives with the HIF-1 protein. [] This research aims to identify potential inhibitors of HIF-1, a transcription factor involved in tumor progression and chemotherapy resistance. []

ANone: While the provided abstracts don't delve into the specifics of stability and formulation for Quinoline-2,4-dicarboxylic acid, these aspects are critical for any potential therapeutic application. Research in these areas would focus on optimizing the compound's stability under various conditions, enhancing its solubility for administration, and developing suitable formulations to improve its bioavailability and efficacy.

A: While the provided abstracts don't offer a historical overview, the research on Quinoline-2,4-dicarboxylic acid and its derivatives, especially as VGLUT inhibitors, represents a relatively recent development. [] The discovery of these compounds as synthetic VGLUT inhibitors marked a significant milestone, opening avenues for understanding and potentially treating neurological disorders linked to glutamate dysfunction.

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